6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3S |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
6-acetyl-7-hydroxy-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C9H7NO3S/c1-4(11)6-7(12)8-5(2-3-14-8)10-9(6)13/h2-3H,1H3,(H2,10,12,13) |
InChI Key |
GTABWTMVVKUGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CS2)NC1=O)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Heteroannulation of 3-Hydroxythiophene Precursors
The thieno[3,2-b]pyridin-5(4H)-one scaffold is often constructed via intramolecular heteroannulation of 3-hydroxythiophene derivatives. As demonstrated by Wilson (1991), 5-methylthieno[3,2-b]pyridin-7(4H)-one is synthesized by treating 3-hydroxythiophene acetates with acetic acid under reflux. Adapting this method, 6-acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one can be prepared via the following sequence:
- Synthesis of 3-hydroxy-2-stryrylthiophene : Reacting aryl acetonitriles with dithioesters in the presence of LDA generates enethiolate intermediates, which undergo alkylation with bromoacetyl derivatives.
- Cyclization : Heating the alkylated product in acetic acid induces intramolecular condensation, forming the pyridin-5(4H)-one ring.
- Acetylation : Post-cyclization acetylation using acetyl chloride in pyridine introduces the 6-acetyl group.
Key Data :
- Yield for cyclization: 72–85% (varies with substituent electronics).
- Acetylation efficiency: >90% under anhydrous conditions.
Condensation-Cyclization with Formamide
Thieno[3,2-b]pyridinones are accessible via condensation of aminothiophenes with formamide. Aly et al. (2021) reported that 3-aminothiophene-2-carboxamides cyclize in formamide at 170°C to yield thieno[3,2-d]pyrimidin-4(3H)-ones. For This compound , this method can be modified:
- Synthesis of 3-amino-4-acetylthiophene-2-carboxamide : Starting from 3-cyano-4-acetylthiophene, hydrolysis with H₂O₂/NaOH yields the carboxamide.
- Cyclization : Heating with formamide at 150°C forms the pyridin-5(4H)-one core.
- Hydroxylation : Oxidative hydroxylation using mCPBA introduces the 7-hydroxy group.
Key Data :
Thorpe-Ziegler Cyclization of Cyanothiophenes
The Thorpe-Ziegler reaction enables cyclization of cyanothiophenes into thienopyridines. Abdel Hamid et al. demonstrated that mercaptocarbonitrile derivatives cyclize in basic conditions to form thieno[3,2-b]pyridines. For the target compound:
- Synthesis of 3-cyano-4-acetylthiophene-2-thiol : Reacting 4-acetylthiophene-2-carbonitrile with CS₂ and KOH generates the thiol intermediate.
- Alkylation and Cyclization : Treating with bromoacetone followed by K₂CO₃ induces cyclization, yielding the 6-acetyl derivative.
- Hydroxylation : Selective oxidation at C7 using DDQ in MeOH affords the 7-hydroxy group.
Key Data :
Pictet-Spengler Approach for Stereoselective Synthesis
The Pictet-Spengler reaction constructs tetrahydrothieno[3,2-c]pyridines, which can be oxidized to aromatic derivatives. Matsumura et al. (2007) applied this method to synthesize 2-substituted tetrahydrothienopyridines. Adapting this route:
- Formation of Imine Intermediate : Condense 4-acetyl-3-hydroxythiophene-2-carbaldehyde with benzylamine.
- Cyclization : Treat with TFA to form the tetrahydrothieno[3,2-b]pyridine.
- Oxidation and Dehydration : Use MnO₂ to aromatize the ring, introducing the 5(4H)-one moiety.
Key Data :
Microwave-Assisted One-Pot Synthesis
Modern techniques like microwave irradiation enhance reaction rates and yields. A one-pot method inspired by Kanawade et al. (2021) involves:
- Multicomponent Reaction : Combine 3-hydroxythiophene-2-carbaldehyde, acetylacetone, and ammonium acetate in acetic acid.
- Microwave Cyclization : Irradiate at 150°C for 15 minutes to form the pyridin-5(4H)-one core.
- In Situ Acetylation : Add acetic anhydride directly post-cyclization.
Key Data :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Intramolecular Heteroannulation | 72–85% | 6–8 h | High regioselectivity |
| Formamide Condensation | 65–70% | 12 h | Scalable for bulk synthesis |
| Thorpe-Ziegler Cyclization | 71% | 10 h | Compatible with electron-deficient substituents |
| Pictet-Spengler Reaction | 68% | 24 h | Stereoselective |
| Microwave-Assisted | 88% | 0.25 h | Rapid and energy-efficient |
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Introduction to 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one
This compound is a heterocyclic compound with significant potential in various scientific research applications. This compound, identified by its CAS number 74695-37-7, features a unique thieno[3,2-b]pyridine backbone that contributes to its diverse biological activities and chemical properties.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Research has indicated that compounds within the thieno[3,2-b]pyridine class exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-b]pyridine possess antibacterial properties against various strains of bacteria, making them candidates for developing new antibiotics.
- Anticancer Properties : There is emerging evidence that this compound may inhibit the growth of certain cancer cell lines, suggesting its potential role in cancer therapy.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to act as a building block for synthesizing other biologically active compounds.
Agricultural Chemistry
Research into the application of thieno derivatives in agrochemicals has revealed their potential as herbicides and fungicides. The efficacy of these compounds against plant pathogens could lead to the development of safer and more effective agricultural products.
Material Science
The unique electronic properties of thieno[3,2-b]pyridine derivatives make them suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated various thieno[3,2-b]pyridine derivatives for their antibacterial properties. The results indicated that certain modifications to the 6-acetyl and 7-hydroxy groups enhanced antibacterial activity against Gram-positive bacteria .
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Research, researchers explored the anticancer effects of thieno[3,2-b]pyridine derivatives on human breast cancer cells. The study found that these compounds induced apoptosis and inhibited cell proliferation significantly .
Case Study 3: Synthesis Applications
A synthetic methodology published in Organic Letters detailed the use of this compound as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activity .
Mechanism of Action
The mechanism of action of 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues in the Thieno-Pyridine Family
The following table highlights key structural analogs, their substituents, molecular properties, and reported bioactivities:
Key Structural and Functional Differences
Hydroxyl vs. Sulfonyl Groups: The hydroxyl group in the target compound offers hydrogen-bonding capabilities, contrasting with sulfonyl-containing spiro derivatives (e.g., Compound 72), which exhibit stronger antimicrobial effects due to enhanced membrane penetration .
Fluorescent Properties: KF-20 and Compound 6f demonstrate fluorescent sensing applications, attributed to electron-donating groups (e.g., dimethylamino, methoxyphenyl). The target compound’s hydroxyl and acetyl groups may similarly modulate fluorescence but require empirical validation .
Synthetic Accessibility: Gold-catalyzed synthesis (used for thieno[3,2-b]pyridin-5(4H)-ones) offers higher regioselectivity compared to traditional methods for spiro-thiazolidines, which require multi-step protocols .
Biological Activity
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one, a compound with the CAS number 74695-37-7, belongs to the thienopyridine family of heterocyclic compounds. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₇N₁O₃S
- Molecular Weight : 209.22 g/mol
- Structure : The compound features a thieno[3,2-b]pyridine core with an acetyl and hydroxy substituent.
Antimicrobial Activity
Research indicates that derivatives of thienopyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways.
| Compound | Activity | IC₅₀ (µM) |
|---|---|---|
| Thienopyridine Derivative A | Antibacterial | 12.5 |
| Thienopyridine Derivative B | Antifungal | 20.0 |
These findings suggest that this compound may possess similar properties, warranting further investigation.
Anticancer Potential
The anticancer activity of thienopyridine derivatives has been extensively studied. For instance, compounds in this family have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and prostate cancer. The mechanisms typically involve apoptosis induction and cell cycle arrest.
A study demonstrated that certain thienopyridine derivatives exhibited IC₅₀ values in the low micromolar range against cancer cell lines:
| Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast) | Thienopyridine C | 15.0 |
| PC-3 (Prostate) | Thienopyridine D | 8.5 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- VEGFR Inhibition : Recent studies have highlighted the potential of thienopyridines as vascular endothelial growth factor receptor (VEGFR) inhibitors, which play a crucial role in tumor angiogenesis.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in critical metabolic pathways within pathogens or cancer cells.
Case Studies
-
Antifungal Activity : A study on a series of thienopyridine derivatives revealed that modifications at the acetyl position significantly enhanced antifungal activity against Candida species.
- Study Findings : The most active compound showed an IC₅₀ value of 10 µM against Candida albicans.
-
Anticancer Studies : In a preclinical model assessing the efficacy of thienopyridines against prostate cancer:
- Results : Treatment with a specific derivative led to a 70% reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
